molecular formula C14H14N4OS B6050498 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5,6-dimethylpyrimidin-4(1H)-one

2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5,6-dimethylpyrimidin-4(1H)-one

Cat. No.: B6050498
M. Wt: 286.35 g/mol
InChI Key: MDVATGILLXOJSS-UHFFFAOYSA-N
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Description

2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5,6-dimethylpyrimidin-4(1H)-one is a complex organic compound that features a benzimidazole moiety linked to a dimethylpyrimidinone structure via a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5,6-dimethylpyrimidin-4(1H)-one typically involves the following steps:

    Formation of Benzimidazole Intermediate: The benzimidazole moiety can be synthesized by condensing o-phenylenediamine with formic acid or other aldehydes under acidic conditions.

    Linking via Sulfanyl Bridge: The benzimidazole intermediate is then reacted with a suitable thiol compound to introduce the sulfanyl group.

    Formation of Dimethylpyrimidinone: The final step involves the cyclization of the intermediate with appropriate reagents to form the dimethylpyrimidinone structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5,6-dimethylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the benzimidazole or pyrimidinone rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5,6-dimethylpyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5,6-dimethylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The sulfanyl and pyrimidinone groups may also contribute to the compound’s overall biological activity by interacting with other molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]benzaldehyde
  • 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]ethylbenzimidazole
  • 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]pyridine

Uniqueness

2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5,6-dimethylpyrimidin-4(1H)-one is unique due to the presence of both benzimidazole and dimethylpyrimidinone moieties linked by a sulfanyl bridge. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylmethylsulfanyl)-4,5-dimethyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c1-8-9(2)15-14(18-13(8)19)20-7-12-16-10-5-3-4-6-11(10)17-12/h3-6H,7H2,1-2H3,(H,16,17)(H,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVATGILLXOJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)SCC2=NC3=CC=CC=C3N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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